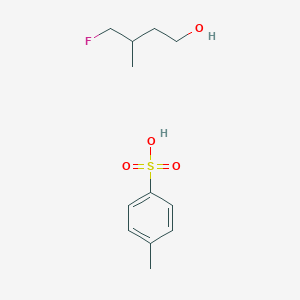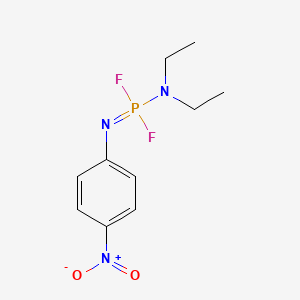
Methyl oct-1-en-3-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl oct-1-en-3-yl carbonate is an organic compound with the molecular formula C_10H_18O_3. It is a carbonate ester derived from oct-1-en-3-ol and methyl chloroformate. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl oct-1-en-3-yl carbonate can be synthesized through the reaction of oct-1-en-3-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl oct-1-en-3-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce oct-1-en-3-ol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Oxidation: The compound can be oxidized to form corresponding carbonates and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Oct-1-en-3-ol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Oxidized carbonates and other by-products.
Scientific Research Applications
Methyl oct-1-en-3-yl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl oct-1-en-3-yl carbonate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound’s carbonate ester group is susceptible to hydrolysis, releasing the active oct-1-en-3-ol moiety, which can interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Oct-1-en-3-yl acetate: Another ester derived from oct-1-en-3-ol, used in fragrances and flavors.
Oct-1-en-3-one: A ketone analog with different chemical properties and applications.
Pent-1-en-3-ol: A related alcohol with a shorter carbon chain.
Uniqueness
Methyl oct-1-en-3-yl carbonate is unique due to its carbonate ester structure, which imparts distinct reactivity and stability compared to other esters and ketones. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
CAS No. |
95151-36-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl oct-1-en-3-yl carbonate |
InChI |
InChI=1S/C10H18O3/c1-4-6-7-8-9(5-2)13-10(11)12-3/h5,9H,2,4,6-8H2,1,3H3 |
InChI Key |
HZRJEXYAHMPECV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


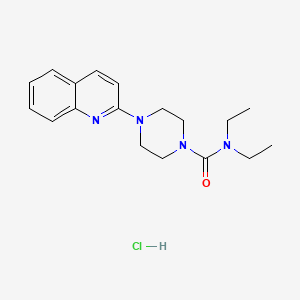
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
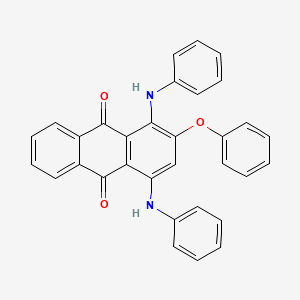
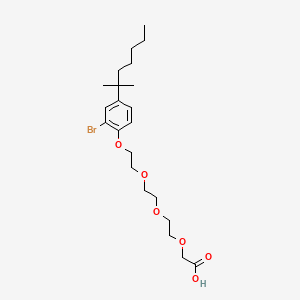
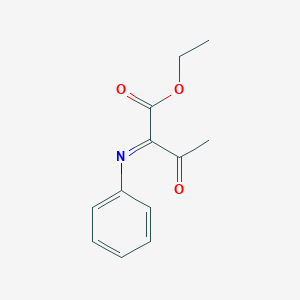
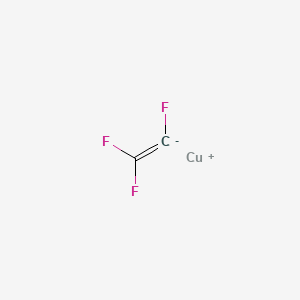
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
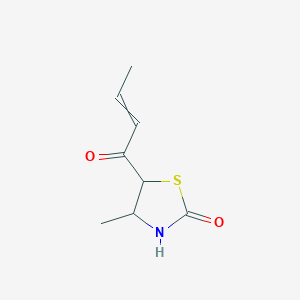
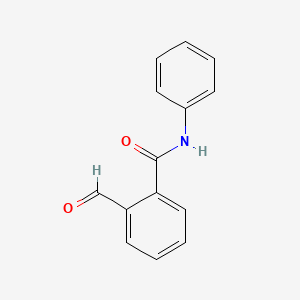
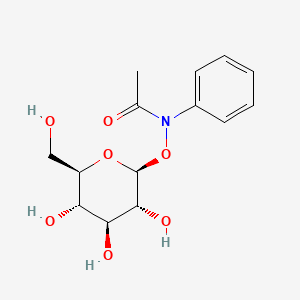
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
